An In-depth Technical Guide on the Mechanism of Action of (R)-DS86760016 on Leucyl-tRNA Synthetase
An In-depth Technical Guide on the Mechanism of Action of (R)-DS86760016 on Leucyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-DS86760016 is a novel, preclinical-stage benzoxaborole-based inhibitor of leucyl-tRNA synthetase (LeuRS), a critical enzyme in bacterial protein synthesis. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. (R)-DS86760016 demonstrates potent activity against a range of Gram-negative pathogens, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. Its unique mechanism, involving the formation of a covalent adduct with tRNA within the editing site of LeuRS, offers a promising avenue to combat the growing threat of antibiotic resistance.
Introduction
The relentless rise of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics with new mechanisms of action. Aminoacyl-tRNA synthetases (aaRSs), which are essential for protein synthesis, represent a clinically validated class of antibacterial targets. LeuRS, in particular, has been a focus for the development of new inhibitors. (R)-DS86760016 is a member of the benzoxaborole class of compounds, which have shown promise as inhibitors of various bacterial aaRSs. This guide delves into the specific molecular interactions and the resulting biological effects of (R)-DS86760016 on bacterial LeuRS.
Mechanism of Action
The primary mechanism of action of (R)-DS86760016 is the inhibition of leucyl-tRNA synthetase, an enzyme responsible for attaching leucine (B10760876) to its cognate tRNA (tRNALeu). This inhibition disrupts protein synthesis, leading to a bacteriostatic effect.
Targeting the Editing Domain of Leucyl-tRNA Synthetase
Unlike many enzyme inhibitors that target the active site, (R)-DS86760016 targets the editing domain (also known as the CP1 domain) of LeuRS. This domain is responsible for a proofreading function, ensuring the correct amino acid is attached to the tRNA.
Formation of a Covalent Adduct
The key to the inhibitory action of (R)-DS86760016 is the formation of a stable, covalent adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the enzyme. The boron atom of the benzoxaborole moiety in (R)-DS86760016 interacts with the 2'- and 3'-hydroxyl groups of the ribose of the terminal adenosine (A76) of tRNALeu. This adduct effectively traps the tRNA in the editing site, preventing the enzyme from proceeding with the catalytic cycle and inhibiting protein synthesis.
Quantitative Data
The following tables summarize the in vitro activity and enzyme inhibition data for (R)-DS86760016, with comparisons to the related benzoxaborole, GSK2251052.
Table 1: In Vitro Antibacterial Activity of (R)-DS86760016 and Comparator Agents
| Organism (No. of Strains) | Compound | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |
| P. aeruginosa (41) | (R)-DS86760016 | 0.5 to 4 | 1 | 2 |
| Tobramycin | 16 to >64 | >64 | >64 | |
| Ceftazidime | 4 to >64 | >64 | >64 | |
| Meropenem | 0.5 to >64 | 64 | >64 | |
| Ciprofloxacin | 4 to >64 | >64 | >64 | |
| E. coli (49) | (R)-DS86760016 | 0.25 to 4 | 1 | 2 |
| Tobramycin | 0.25 to >64 | 16 | >64 | |
| Ceftazidime | 4 to >64 | 32 | >64 | |
| Meropenem | ≥0.03 to 64 | 0.03 | 8 | |
| Ciprofloxacin | 0.5 to >64 | 32 | >64 | |
| K. pneumoniae (41) | (R)-DS86760016 | 0.25 to 2 | 1 | 2 |
| Tobramycin | 0.5 to >64 | 64 | >64 | |
| Ceftazidime | 4 to >64 | >64 | >64 | |
| Meropenem | 0.06 to >64 | 0.12 | 32 | |
| Ciprofloxacin | 0.5 to >64 | 32 | >64 |
Data sourced from Purnapatre et al., 2018.
Table 2: Leucyl-tRNA Synthetase Enzyme Inhibition
| Enzyme Source | Compound | IC50 (µM) |
| E. coli LeuRS | (R)-DS86760016 | 0.38 |
| GSK2251052 | 0.31 | |
| P. aeruginosa LeuRS | (R)-DS86760016 | 0.62 |
| A. baumannii LeuRS | (R)-DS86760016 | 0.16 |
Data sourced from Purnapatre et al., 2018.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action and antibacterial activity of (R)-DS86760016.
Leucyl-tRNA Synthetase Inhibition Assay
This assay measures the ability of (R)-DS86760016 to inhibit the aminoacylation of tRNALeu by LeuRS.
Materials:
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Recombinant LeuRS from E. coli, P. aeruginosa, or A. baumannii
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(R)-DS86760016 stock solution (in DMSO)
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[3H]Leucine
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tRNA from E. coli
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ATP
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Reaction buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
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Trichloroacetic acid (TCA)
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Glass fiber filters
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Scintillation fluid and counter
Protocol:
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Prepare a reaction mixture containing reaction buffer, ATP, and [3H]Leucine.
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Add varying concentrations of (R)-DS86760016 to the reaction mixture.
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Initiate the reaction by adding recombinant LeuRS and E. coli tRNA.
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Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).
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Stop the reaction by adding cold 10% TCA.
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Precipitate the [3H]Leucine-tRNALeu on ice for 30 minutes.
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Collect the precipitate by filtering through glass fiber filters.
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Wash the filters with cold 5% TCA and then with ethanol.
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Dry the filters and measure the radioactivity using a scintillation counter.
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Calculate the percent inhibition for each concentration of (R)-DS86760016 and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
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Bacterial strains (e.g., P. aeruginosa, E. coli, K. pneumoniae)
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Mueller-Hinton broth (MHB) or agar (B569324) (MHA)
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(R)-DS86760016 stock solution
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96-well microtiter plates
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Bacterial inoculum standardized to 0.5 McFarland
Protocol (Broth Microdilution):
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Prepare serial twofold dilutions of (R)-DS86760016 in MHB in a 96-well plate.
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Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 105 CFU/mL.
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Inoculate each well of the microtiter plate with the bacterial suspension.
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Include a growth control well (no drug) and a sterility control well (no bacteria).
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Incubate the plates at 37°C for 18-24 hours.
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Determine the MIC by visually inspecting the plates for the lowest concentration of (R)-DS86760016 that inhibits visible bacterial growth.
Murine Urinary Tract Infection (UTI) Model
This in vivo model is used to assess the efficacy of (R)-DS86760016 in a relevant infection model.
Materials:
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Female mice (e.g., Swiss Webster)
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Uropathogenic bacterial strain (e.g., P. aeruginosa)
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(R)-DS86760016 formulation for subcutaneous or oral administration
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Anesthesia
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Catheters
Protocol:
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Anesthetize the mice.
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Inoculate the bladder of each mouse with a suspension of the uropathogenic bacteria via a catheter.
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After a set period to allow the infection to establish (e.g., 24 hours), begin treatment with (R)-DS86760016 at various doses and schedules.
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Include a vehicle control group.
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At the end of the treatment period, euthanize the mice.
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Aseptically remove the bladder and kidneys.
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Homogenize the tissues and perform serial dilutions.
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Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/g of tissue).
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Compare the bacterial loads in the treated groups to the control group to assess the efficacy of (R)-DS86760016.
Conclusion
(R)-DS86760016 is a potent inhibitor of bacterial leucyl-tRNA synthetase with a novel mechanism of action that involves the formation of a covalent adduct with tRNA in the enzyme's editing site. This mechanism confers excellent activity against a range of Gram-negative pathogens, including multidrug-resistant strains. The data presented in this guide highlight the potential of (R)-DS86760016 as a promising candidate for further development in the fight against bacterial infections. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this and other benzoxaborole-based antibacterial agents.
